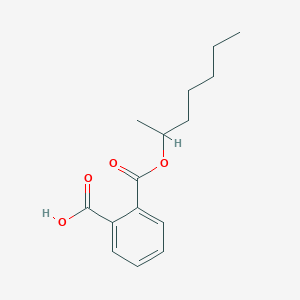

Mono-2-heptyl phthalate

Description

Properties

CAS No. |

129171-03-5 |

|---|---|

Molecular Formula |

C15H20O4 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

2-heptan-2-yloxycarbonylbenzoic acid |

InChI |

InChI=1S/C15H20O4/c1-3-4-5-8-11(2)19-15(18)13-10-7-6-9-12(13)14(16)17/h6-7,9-11H,3-5,8H2,1-2H3,(H,16,17) |

InChI Key |

NTIWNFLUZQSLDR-UHFFFAOYSA-N |

SMILES |

CCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O |

Canonical SMILES |

CCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O |

Synonyms |

1,2-Benzenedicarboxylic Acid 1-(1-Methylhexyl) Ester; |

Origin of Product |

United States |

Scientific Research Applications

Industrial Applications

1. Plasticizers

MHP is primarily used as a plasticizer in the production of polyvinyl chloride (PVC) and other plastics. It enhances the flexibility, durability, and workability of plastic materials, making it suitable for various applications including:

- Children’s Products : MHP is commonly found in toys and childcare products due to its ability to improve material properties while maintaining safety standards .

- Medical Devices : Its use in medical devices ensures that products remain flexible and functional without compromising safety .

2. Adhesives and Sealants

MHP is utilized in adhesives and sealants within the construction and automotive industries. It contributes to the performance characteristics of these products, enhancing bonding strength and flexibility .

Environmental Impact and Health Concerns

Research indicates that exposure to phthalates, including MHP, can lead to various health issues, particularly in children. Studies have linked MHP exposure to developmental and reproductive effects, as well as neurotoxicity concerns . The following table summarizes key findings related to health impacts:

Case Studies

Case Study 1: ADHD Symptoms in Children

A study conducted by Buckley et al. examined the association between exposure to phthalate mixtures, including MHP, and ADHD symptoms in children diagnosed with autism spectrum disorder (ASD). The results indicated significant correlations between higher levels of phthalate metabolites and increased hyperactivity scores .

Case Study 2: Environmental Persistence

Research highlighted by Environment Canada assessed the environmental persistence of medium-chain phthalates like MHP. The findings suggested that while these compounds are released into water systems through wastewater effluents, they undergo relatively rapid biodegradation under aerobic conditions, minimizing long-term environmental impact .

Regulatory Considerations

Given the potential health risks associated with phthalates, regulatory bodies are increasingly scrutinizing their use. For instance:

- Health Canada has evaluated the risks associated with medium-chain phthalates, concluding that current exposure levels are considered low risk for the general population .

- Environmental Regulations emphasize monitoring and controlling the release of phthalates into the environment to mitigate potential health effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Phthalate Metabolites

Chemical and Structural Differences

Table 1: Structural and Physicochemical Properties

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Length | Key Structural Features |

|---|---|---|---|---|---|

| MHPP | 129171-03-5 | C₁₅H₂₀O₄ | 264.32 | 7-carbon (heptyl) | Branched heptyl ester at C2 position |

| MEHP (Mono-2-ethylhexyl phthalate) | 4376-20-9 | C₁₆H₂₂O₄ | 278.34 | 8-carbon (ethylhexyl) | Branched ethylhexyl ester at C2 position |

| MNBP (Mono-n-butyl phthalate) | - | C₁₂H₁₄O₄ | 222.24 | 4-carbon (butyl) | Linear butyl ester |

- MHPP vs. MEHP : MEHP, a metabolite of di-2-ethylhexyl phthalate (DEHP), has a longer branched alkyl chain (8 carbons) compared to MHPP’s 7-carbon heptyl group. This structural difference influences lipid solubility, bioavailability, and metabolic pathways .

- MHPP vs. MNBP : MNBP’s linear butyl chain results in lower molecular weight and distinct toxicokinetics, with MNBP being more rapidly excreted than MHPP .

Toxicological Profiles

Table 2: Health Outcomes Associated with Exposure

- MEHP: Inhibits PPAR-γ signaling in placental cells, altering lipid metabolism and hormone production . MNBP: Induces ROS generation in liver cells, contributing to oxidative damage .

Exposure Levels and Biomonitoring Data

Table 3: Detection in Human Populations

Critical Discussion of Comparative Data

- Structural-Activity Relationships : Longer alkyl chains (e.g., MEHP) correlate with prolonged biological half-lives and tissue accumulation, whereas shorter chains (e.g., MNBP) are more rapidly metabolized .

- Neurodevelopmental vs.

- Regulatory Implications : MEHP’s well-documented risks have led to restrictions in medical devices, while MHPP’s emerging data warrant inclusion in expanded biomonitoring programs .

Preparation Methods

Industrial-Scale Production

Industrial protocols adapted from diester synthesis (e.g., bis(2-propylheptyl) phthalate) are modified to halt at the monoester stage:

-

Reaction Conditions :

-

Process Flow :

Laboratory-Scale Synthesis

Lab methods emphasize precision and purity:

-

Catalytic Esterification :

Sulfuric acid or p-toluenesulfonic acid (0.5–1% w/w) accelerates esterification under reflux. -

Solvent-Free Systems :

Melt-phase reactions at 150–160°C yield monoesters without solvents, simplifying purification.

Purification and Quality Control

| Step | Conditions | Outcome |

|---|---|---|

| Neutralization | 25–30% Na₂CO₃, 25–30°C | Acid value reduction to <0.05 mg KOH/g |

| Dealcoholysis | Water as entrainer, 180–240°C, 3–5 hrs | Alcohol removal via azeotropic distillation |

| Filtration | Activated carbon bed, 25–30°C | Removal of particulate impurities |

Post-synthesis, the product is analyzed via GC-MS or LC-MS/MS to confirm purity and quantify residual reactants.

Comparative Analysis with Related Compounds

Mono-2-heptyl vs. Di-2-heptyl Phthalate

Structural Analogues

-

Mono-2-pentyl phthalate : Shorter alkyl chain reduces hydrophobicity (log Kow 4.2 vs. 5.1 for mono-2-heptyl).

-

Mono-2-octyl phthalate : Higher molecular weight (292 g/mol vs. 264 g/mol) alters solubility profiles.

Environmental and Regulatory Considerations

Long-chain phthalates like mono-2-heptyl phthalate exhibit lower volatility (boiling point: 336–463°C) and reduced aquatic toxicity compared to short-chain variants. Regulatory frameworks, such as Canada’s Chemicals Management Plan, classify them as low-priority substances due to limited bioaccumulation potential .

Q & A

Q. What analytical methods are recommended for quantifying mono-2-heptyl phthalate in biological matrices?

To ensure accurate detection, researchers should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., carbon-13 labeled mono-2-ethylhexyl phthalate) to correct for matrix effects and ionization efficiency. Sample preparation should include enzymatic hydrolysis (e.g., β-glucuronidase) to release conjugated metabolites, followed by solid-phase extraction for purification. Validation parameters (precision, accuracy, LOD/LOQ) must adhere to FDA or EPA guidelines .

Q. How can environmental contamination by mono-2-heptyl phthalate be minimized during laboratory experiments?

Use glassware or polypropylene containers pre-rinsed with methanol to avoid leaching from plastics. Work under controlled environments (e.g., laminar flow hoods) to reduce airborne contamination. Analytical blanks should be included in every batch to monitor background levels. Polymeric materials in lab equipment (e.g., tubing, seals) should be screened for phthalate content prior to use .

Q. What are the primary metabolic pathways of mono-2-heptyl phthalate in mammalian systems?

Mono-2-heptyl phthalate undergoes phase I oxidation (e.g., hydroxylation at the heptyl chain) and phase II glucuronidation , similar to structurally analogous phthalates like mono-2-ethylhexyl phthalate (MEHP). Enzymes such as cytochrome P450 3A4 and UDP-glucuronosyltransferases are critical. Metabolite identification requires high-resolution mass spectrometry and comparison with synthetic reference standards .

Advanced Research Questions

Q. How can conflicting epidemiological data on mono-2-heptyl phthalate’s endocrine-disrupting effects be resolved?

Apply cumulative risk assessment frameworks to account for co-exposure to multiple phthalates and their metabolites. Use weight-of-evidence approaches to evaluate dose-response consistency across in vitro, animal, and human studies. Adjust for confounding variables (e.g., urinary creatinine, lipid levels) and employ Bayesian statistical models to address measurement uncertainty .

Q. What experimental designs are optimal for distinguishing mono-2-heptyl phthalate’s direct toxicity from its metabolites?

Use comparative toxicogenomics by exposing cell lines (e.g., HepG2, HEK293) to both the parent compound and its oxidative metabolites. Pair this with knockout models (e.g., CYP3A4-deficient cells) to isolate metabolic contributions. Dose-response curves should span environmentally relevant concentrations (ng/mL to µg/mL) and include time-course analyses to capture delayed effects .

Q. How should researchers address pharmacokinetic variability in cross-species extrapolation of mono-2-heptyl phthalate toxicity?

Develop physiologically based pharmacokinetic (PBPK) models incorporating species-specific parameters (e.g., hepatic clearance rates, tissue partitioning coefficients). Validate models using in vivo data from rodents and non-human primates. Sensitivity analyses should identify critical parameters (e.g., renal excretion efficiency) to refine human health risk assessments .

Methodological Challenges and Solutions

Q. What strategies mitigate matrix interference in human biomonitoring studies of mono-2-heptyl phthalate?

Implement dilute-and-shoot protocols with enzymatic digestion to reduce matrix complexity. Use isotope dilution quantification to correct for ion suppression/enhancement. For low-abundance samples, employ microextraction by packed sorbent (MEPS) or online SPE-LC-MS/MS systems to enhance sensitivity .

Q. How can bioinformatics tools enhance mechanistic studies of mono-2-heptyl phthalate’s effects?

Leverage pathway enrichment analysis (e.g., KEGG, Reactome) to identify disrupted biological processes from transcriptomic data. Use molecular docking simulations to predict interactions with nuclear receptors (e.g., PPARγ, ERα). Integrate multi-omics data (metabolomics, epigenomics) via network analysis platforms like Cytoscape to uncover systemic effects .

Data Interpretation and Reporting

Q. What criteria should guide the selection of biomarkers for mono-2-heptyl phthalate exposure in cohort studies?

Prioritize biomarkers with high specificity (e.g., oxidized metabolites unique to heptyl-chain degradation) and temporal stability (e.g., urinary half-life >12 hours). Validate against external exposure metrics (e.g., air/water concentrations) using Spearman correlation coefficients. Report results as molar sums of parent and metabolite concentrations to reflect total exposure .

Q. How should researchers address non-monotonic dose responses (NMDRs) in phthalate toxicity studies?

Design experiments with ≥10 dose groups spanning 4–5 orders of magnitude. Use frequentist and model-averaging approaches to statistically characterize NMDRs. Report effect sizes with 95% confidence intervals and include positive controls (e.g., bisphenol A) to benchmark response patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.